Welcome to the BenchChem Online Store!
molecular formula C9H11ClN4 B8620052 7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 89239-60-1

7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B8620052
M. Wt: 210.66 g/mol
InChI Key: OEMZJXCVHOFGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04469868

Procedure details

A mixture of 16 g (0.083 mol) of 3,5-dimethyl-1-ethyl-7-hydroxy-1H-pyrazolo[4,3-d]pyrimidine and 18.5 g (0.087 mol) of phosphorus pentachloride in 120 ml of phosphorus oxychloride is stirred under reflux five hours. The solution is evaporated in vacuo. The residue is redissolved in ether and percolated over neutral alumina to yield 15 g of 7-chloro-3,5-dimethyl-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine, a low-melting waxy solid (40°-50° C.).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[N:7]=[C:8]([CH3:12])[N:9]=[C:10](O)[C:5]=2[N:4]([CH2:13][CH3:14])[N:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:16]>P(Cl)(Cl)(Cl)=O>[Cl:16][C:10]1[C:5]2[N:4]([CH2:13][CH3:14])[N:3]=[C:2]([CH3:1])[C:6]=2[N:7]=[C:8]([CH3:12])[N:9]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC1=NN(C2=C1N=C(N=C2O)C)CC
Name
Quantity
18.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solution is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C)C(=NN2CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.